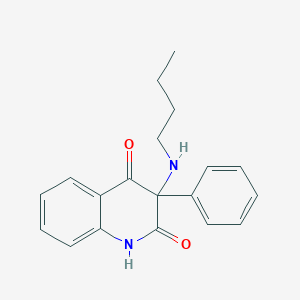![molecular formula C21H22N6O3S B14232855 2-amino-N-(sec-butyl)-1-(4-sulfamoylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14232855.png)
2-amino-N-(sec-butyl)-1-(4-sulfamoylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-N-(sec-butyl)-1-(4-sulfamoylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]quinoxaline core, a sulfamoylphenyl group, and a sec-butyl substituent. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(sec-butyl)-1-(4-sulfamoylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions. One common approach is the PIFA-mediated intramolecular N-arylation of 2-aminoquinoxalines at room temperature . This method provides a wide range of indolo[2,3-b]quinoxalines in good to excellent yields within a short time. The C–H bond functionalization occurs without the need for an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
化学反应分析
Types of Reactions
2-amino-N-(sec-butyl)-1-(4-sulfamoylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions may introduce new functional groups into the molecule.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes due to its unique structure.
Medicine: Its potential biological activity makes it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of 2-amino-N-(sec-butyl)-1-(4-sulfamoylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context.
相似化合物的比较
Similar Compounds
2-amino-N-(2-aminophenyl)thiazole-5-carboxamide: This compound is a dual inhibitor of Bcr-Abl and histone deacetylase.
Indolo[2,3-b]quinoxalines: These compounds share a similar core structure and exhibit diverse chemical reactivity.
Uniqueness
2-amino-N-(sec-butyl)-1-(4-sulfamoylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sec-butyl substituent and sulfamoylphenyl group differentiate it from other similar compounds, potentially leading to unique applications and effects.
属性
分子式 |
C21H22N6O3S |
|---|---|
分子量 |
438.5 g/mol |
IUPAC 名称 |
2-amino-N-butan-2-yl-1-(4-sulfamoylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C21H22N6O3S/c1-3-12(2)24-21(28)17-18-20(26-16-7-5-4-6-15(16)25-18)27(19(17)22)13-8-10-14(11-9-13)31(23,29)30/h4-12H,3,22H2,1-2H3,(H,24,28)(H2,23,29,30) |
InChI 键 |
YSNJFXPIKZPARO-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)NC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=C(C=C4)S(=O)(=O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


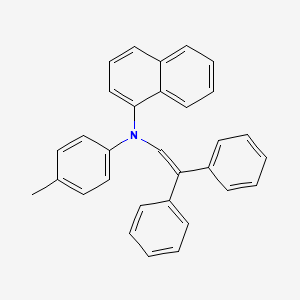
![6-Chloro-3-(1H-indol-6-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14232778.png)

![Ethyl N-[(10-hydroxydecyl)oxy]ethanimidate](/img/structure/B14232783.png)
![3-(Butyl{4-[(E)-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile](/img/structure/B14232786.png)
![2-[2-[[4-(Trifluoromethyl)phenyl]methylamino]ethylamino]butan-1-ol](/img/structure/B14232789.png)
![Phenyl[1-(1H-1,2,4-triazol-1-yl)cyclopentyl]methanone](/img/structure/B14232795.png)
![5-[4-(Octyloxy)phenyl]-1H-pyrazole](/img/structure/B14232805.png)
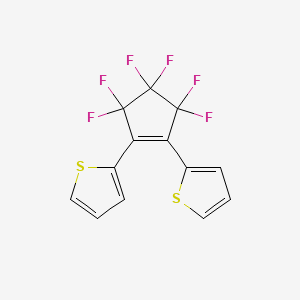
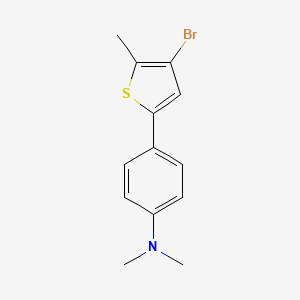
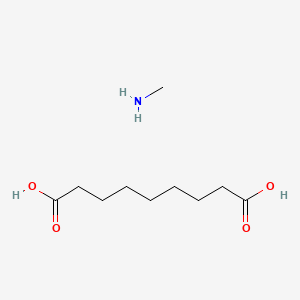
![4-[1-(3-Phenylpropyl)piperidin-4-YL]phenol](/img/structure/B14232832.png)
![1-[2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]ethan-1-one](/img/structure/B14232838.png)
